![molecular formula C10H9F3N2O2 B3033152 Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- CAS No. 89427-14-5](/img/structure/B3033152.png)
Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-
Overview
Description
“Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-” is a derivative of benzimidazole . Benzimidazole is a heterocyclic compound, which is an essential scaffold in drug and pharmaceutical development . It is a nitrogenous heterocyclic molecule that has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties .
Synthesis Analysis
The synthesis of 2-trifluoromethyl benzimidazoles, including “Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-”, can be achieved by the condensation of diamines or amino(thio)phenols with in situ generated CF3CN . This method has been developed as a new and efficient way to synthesize 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields .Molecular Structure Analysis
The molecular structure of “Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-” is a benzimidazole core with a trifluoromethyl group at the 2-position and methoxy groups at the 4 and 7 positions . The benzimidazole core is a benzene ring fused to an imidazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-” include the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-Trifluoromethylbenzimidazole, include a density of 1.4±0.1 g/cm3, boiling point of 262.8±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 48.0±3.0 kJ/mol, flash point of 112.7±27.3 °C, and index of refraction of 1.560 .Scientific Research Applications
Anti-Nociceptive Agents
Benzimidazole-4,7-dione-based derivatives have been introduced as a new chemical entity for the development of P2X3 receptor antagonists . These antagonists are being considered for their potential in treating neurological disorders, including neuropathic pain and chronic cough . The final optimized compound developed showed anti-nociceptive effects in neuropathic pain animal models .
Antitumor Activity
Ring-fused benzimidazoles, including imidazo[4,5-f]benzimidazoles and imidazo[5,4-f]benzimidazoles, have shown potent bioreductive antitumor activity . These heterocycles have a plethora of biological activities, and their synthesis is often categorized according to the cyclization reaction .
Antibacterial Activity
Some derivatives of benzimidazole have shown good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv . This suggests potential applications in the development of new antibacterial agents.
Anticancer Activity
Two series of 2-phenylbenzimidazoles were synthesized and showed bioactivity against three cancer cell lines: A549, MDA-MB-231, and PC3 . This indicates the potential use of benzimidazole derivatives in cancer treatment.
Corticotropin Releasing Factor-1 (CRF-1) Receptor Antagonists
Among the ring-fused benzimidazoles, pyrimido[1,2-a]benzimidazoles were discovered as effective CRF-1 receptor antagonists . These could potentially be used in the treatment of mental health disorders .
Pesticides
Benzimidazoles have also been significantly utilized as active pharmaceutical ingredients in medicines and as pesticides . This highlights their broad spectrum of applications in both healthcare and agriculture .
Mechanism of Action
While the specific mechanism of action for “Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-” is not mentioned in the search results, benzimidazole derivatives have been shown to possess broad-spectrum pharmacological properties . They have been used as potential anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies .
Safety and Hazards
Future Directions
The future directions for “Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-” and similar compounds could involve further optimization of their synthesis and exploration of their pharmacological properties. There is potential for these compounds to be developed into effective therapeutic agents for various ailments .
properties
IUPAC Name |
4,7-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c1-16-5-3-4-6(17-2)8-7(5)14-9(15-8)10(11,12)13/h3-4H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWDQEOXYVYICR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=C(N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237676 | |
Record name | Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89427-14-5 | |
Record name | Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089427145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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